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Cat. No.: B8234907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy5 alkyne in

flow cytometry. Cy5 alkyne, a bright and photostable far-red fluorescent probe, is a versatile

tool for bio-orthogonal labeling of various biomolecules through copper-catalyzed azide-alkyne

cycloaddition (CuAAC), commonly known as "click chemistry." Its application in flow cytometry

enables sensitive and specific detection and quantification of cellular processes such as

proliferation, metabolic activity, and apoptosis.

Cell Proliferation Analysis using EdU-Cy5 "Click-iT"
Assay
The most prominent application of Cy5 alkyne in flow cytometry is the detection of cellular

proliferation through the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.[1][2] EdU, a

nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-

phase of the cell cycle.[3] The alkyne group on EdU then allows for the covalent attachment of

a Cy5-azide via a click reaction, enabling fluorescent detection of proliferating cells.[4] This

method offers significant advantages over the traditional BrdU assay, as it does not require

harsh DNA denaturation, thus preserving cell morphology and epitope integrity for multiplexing

with antibody staining.[2][4]
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Parameter Value Remarks Reference(s)

EdU Concentration 10 - 50 µM

Optimal concentration

should be determined

for each cell type. 10

µM is a common

starting point.

[5]

EdU Incubation Time 4 - 16 hours

Dependent on the cell

proliferation rate.

Longer incubation

times increase the

percentage of labeled

cells.

[5]

Click Reaction Time ~30 minutes

The click reaction is

generally rapid and

efficient.

[3]

Cy5

Excitation/Emission
~650 nm / ~670 nm

Compatible with the

red laser on most flow

cytometers.

[2]

Expected Results

Increased Mean

Fluorescence Intensity

(MFI) in proliferating

cells

A distinct population of

Cy5-positive cells will

be observed,

representing cells in

S-phase.

[5][6]

Key Reagents

EdU (5-ethynyl-2'-deoxyuridine) Cy5-Azide Copper (II) Sulfate
+ Reducing Agent
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Experimental Protocol: EdU-Cy5 Flow Cytometry Assay
This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

Materials:

Cells of interest

Complete cell culture medium

EdU (5-ethynyl-2'-deoxyuridine)

Cy5-azide

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Click reaction buffer (containing copper (II) sulfate and a reducing agent like sodium

ascorbate)

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

EdU Labeling:

Plate cells at a desired density and allow them to adhere overnight.

Add EdU to the culture medium at a final concentration of 10-50 µM.

Incubate the cells for a period appropriate for your cell type (e.g., 4-16 hours) under

normal growth conditions.[5]

Cell Harvest and Fixation:
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Harvest the cells (e.g., by trypsinization for adherent cells) and wash once with PBS.

Resuspend the cell pellet in fixation buffer and incubate for 15 minutes at room

temperature.

Wash the cells twice with PBS.

Permeabilization:

Resuspend the fixed cells in permeabilization buffer and incubate for 20 minutes at room

temperature.

Wash the cells twice with PBS.

Click Reaction:

Prepare the click reaction cocktail according to the manufacturer's instructions, containing

the click reaction buffer, Cy5-azide, copper (II) sulfate, and a reducing agent.

Resuspend the permeabilized cells in the click reaction cocktail.

Incubate for 30 minutes at room temperature, protected from light.

Washing and Staining (Optional):

Wash the cells twice with PBS.

If desired, perform antibody staining for other markers of interest at this stage, following

standard protocols.

Flow Cytometry Analysis:

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

Analyze the samples on a flow cytometer, exciting the Cy5 with a red laser (e.g., 633 nm

or 640 nm) and detecting the emission at approximately 670 nm.[2]

Gate on single cells and analyze the Cy5 fluorescence intensity to quantify the percentage

of EdU-positive (proliferating) cells.
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Metabolic Labeling of Glycans and Proteins
Cy5 alkyne can be used to detect newly synthesized glycans and proteins in cells through

metabolic labeling. This involves introducing a metabolic precursor containing a bio-orthogonal

azide group into the cellular machinery.[7] For example, cells can be cultured with an azide-

modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) to label

sialylated glycans.[8] Similarly, azide-modified amino acids can be used to label newly

synthesized proteins. The incorporated azide groups can then be detected by a click reaction

with Cy5 alkyne, allowing for the quantification of metabolic activity by flow cytometry.

Quantitative Data Summary
Parameter Value Remarks Reference(s)

Azido-Sugar

(Ac4ManNAz)

Concentration

25 - 50 µM
Higher concentrations

can be cytotoxic.
[1]

Azido-Sugar

Incubation Time
24 - 72 hours

Longer incubation

leads to higher

incorporation into

glycans.

[1]

Cy5 Alkyne

Concentration
1 - 10 µM

Optimal concentration

should be determined

empirically.

Expected Results

Increased Cy5

fluorescence in

metabolically active

cells.

The intensity of the

Cy5 signal correlates

with the level of

glycan or protein

synthesis.

[7][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b8234907?utm_src=pdf-body
https://lilloa.univ-lille.fr/bitstream/handle/20.500.12210/87660/P22.47%20Scache_et_al%20Scientific%20Reports%202022.pdf?sequence=3&isAllowed=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC5866232/
https://www.benchchem.com/product/b8234907?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Glycan_Labeling_using_7_Ethynylcoumarin_and_Metabolic_Engineering.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Glycan_Labeling_using_7_Ethynylcoumarin_and_Metabolic_Engineering.pdf
https://lilloa.univ-lille.fr/bitstream/handle/20.500.12210/87660/P22.47%20Scache_et_al%20Scientific%20Reports%202022.pdf?sequence=3&isAllowed=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC5866232/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8234907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Reagents

Azide-Modified Precursor
(e.g., Azido-Sugar) Cy5 Alkyne Copper (II) Sulfate

+ Reducing Agent

click_reaction
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Experimental Protocol: Metabolic Glycan Labeling with
Cy5 Alkyne
Materials:

Cells of interest

Complete cell culture medium

Peracetylated azido-sugar (e.g., Ac4ManNAz)

Cy5 alkyne

Phosphate-buffered saline (PBS)

Fixation buffer

Permeabilization buffer

Click reaction buffer

Flow cytometer with a red laser

Procedure:

Metabolic Labeling:
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Culture cells in the presence of 25-50 µM of the azido-sugar for 24-72 hours.[1]

Cell Harvest, Fixation, and Permeabilization:

Follow steps 2 and 3 from the EdU-Cy5 protocol.

Click Reaction:

Prepare a click reaction cocktail containing Cy5 alkyne.

Resuspend the permeabilized cells in the cocktail and incubate for 30 minutes at room

temperature, protected from light.

Washing and Analysis:

Wash the cells twice with PBS.

Analyze the cells by flow cytometry as described in step 6 of the EdU-Cy5 protocol.

Labeling of Alkyne-Modified Proteins
In this application, a protein of interest is first modified to contain an alkyne group. This can be

achieved through various biochemical techniques, such as incorporating an alkyne-bearing

unnatural amino acid. The alkyne-modified protein, either on the cell surface or intracellularly,

can then be specifically labeled with a Cy5-azide through a click reaction for flow cytometric

analysis.[9][10]

Experimental Protocol: Labeling of Alkyne-Modified Cell
Surface Proteins
Materials:

Cells expressing the alkyne-modified protein of interest

Cy5-azide

Reaction buffer (e.g., PBS)
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Copper (II) sulfate and a reducing agent (e.g., sodium ascorbate)

Flow cytometer with a red laser

Procedure:

Cell Preparation:

Harvest cells expressing the alkyne-modified protein and wash with PBS.

Resuspend the cells in the reaction buffer.

Click Reaction:

Add Cy5-azide, copper (II) sulfate, and the reducing agent to the cell suspension.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Analysis:

Wash the cells three times with PBS to remove unreacted reagents.

Resuspend the cells in a suitable buffer and analyze by flow cytometry.

Apoptosis Detection (TUNEL Assay Adaptation)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a

common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]

[13] While traditional TUNEL assays use fluorescently labeled dUTPs, a click chemistry-based

approach can be employed. In this modified assay, an alkyne-modified dUTP (e.g., EdU-dUTP)

is incorporated into the 3'-hydroxyl ends of DNA fragments by the enzyme terminal

deoxynucleotidyl transferase (TdT). The incorporated alkyne groups are then detected with a

Cy5-azide via a click reaction. This method can offer high sensitivity and specificity for

detecting apoptotic cells.

dna_fragmentation tdt_labeling
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Click to download full resolution via product page

Experimental Protocol: Click-iT TUNEL Assay with Cy5-
Azide
Materials:

Apoptotic and non-apoptotic control cells

Fixation and permeabilization buffers

TdT reaction buffer

EdU-dUTP

Terminal deoxynucleotidyl transferase (TdT) enzyme

Click reaction cocktail with Cy5-azide

Flow cytometer with a red laser

Procedure:

Cell Preparation, Fixation, and Permeabilization:

Prepare cell suspensions and fix and permeabilize them as described in the EdU cell

proliferation protocol.

TdT Labeling Reaction:

Resuspend the cells in TdT reaction buffer containing EdU-dUTP and TdT enzyme.

Incubate for 60 minutes at 37°C in a humidified incubator.

Click Reaction:

Wash the cells to remove unincorporated EdU-dUTP.
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Perform the click reaction with Cy5-azide as described in the EdU cell proliferation

protocol.

Washing and Analysis:

Wash the cells and analyze by flow cytometry to detect the Cy5 signal in apoptotic cells.

Conclusion
Cy5 alkyne, in conjunction with click chemistry, provides a powerful and versatile platform for a

range of flow cytometry applications. From the precise quantification of cell proliferation to the

sensitive detection of metabolic activity and apoptosis, these methods offer robust and reliable

tools for researchers in basic science and drug development. The mild reaction conditions and

high specificity of click chemistry make Cy5 alkyne an excellent choice for multiplexing

experiments, allowing for a deeper and more comprehensive analysis of cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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